

Temporally Multiplexed Imaging (TMI)

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Compound Focus: TMI-1

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Temporally Multiplexed Imaging (TMI) is an advanced microscopy technique that allows for the simultaneous imaging of multiple dynamic molecular signals within a single living cell [1]. It overcomes the traditional limitation of fluorescent microscopes, which can typically only distinguish 2-3 signals at a time based on color. TMI achieves this by using fluorescent proteins with unique "clocklike" on/off blinking patterns, instead of relying solely on color differences [1].

The core principle involves capturing a brief movie (a few seconds long) of the fluorescence fluctuations in a cell expressing these different reporters. The resulting fluorescence trace at each pixel is a mixture of the signals. Computational unmixing then decomposes this mixed signal into a weighted sum of the known, pre-recorded fluctuation traces of each fluorophore. The weight for each fluorophore's trace represents the amplitude of its corresponding cellular signal [1].

TMI Fluorophore Characteristics

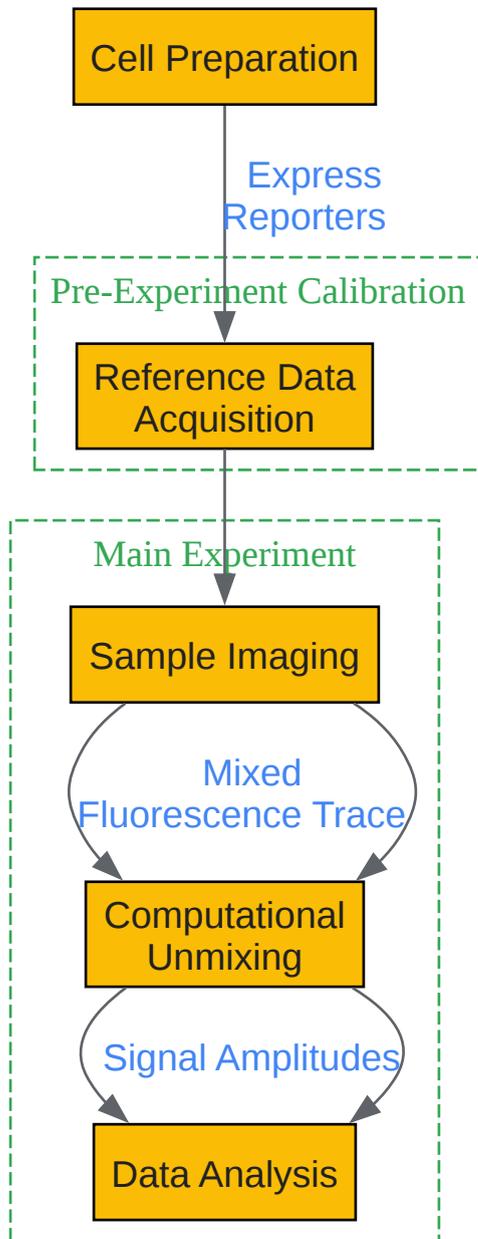
The table below summarizes key fluorescent proteins used in a six-signal TMI experiment, highlighting their distinct off-switching kinetics which enable signal separation [1].

Fluorescent Protein	Primary Characteristic for TMI
Dronpa	Distinct, slow off-switching kinetics [1]
rsFastLime	Distinct, fast off-switching kinetics [1]

Fluorescent Protein	Primary Characteristic for TMI
rsGreenF-Enhancer	Distinct off-switching kinetics [1]
Skylan62A	Engineered variant with kinetics between rsFastLime and Dronpa [1]
rsEGFP2-Enhancer	Off-switching kinetics between rsGreen-F-E and rsFastLime [1]
YFP	Serves as a non-switching, always-on control [1]

Experimental Workflow for TMI

The following diagram outlines the key steps in a TMI experiment, from preparation to final analysis.



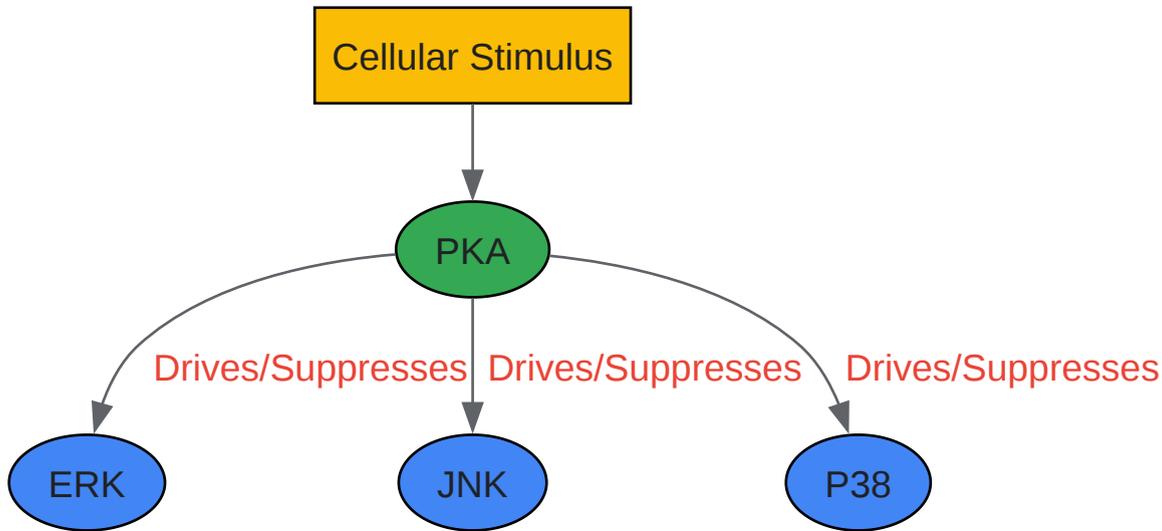
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Diagram 1: The core workflow of a TMI experiment, from sample preparation to data analysis.

Key Applications in Biological Research

The power of TMI lies in its ability to reveal complex interactions within cellular signaling networks that are invisible when signals are measured in separate cells [1].

- **Mapping Kinase Network Topologies:** TMI has been used to analyze the context-dependent relationships between Protein Kinase A (PKA) and various Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and P38. These interactions can change based on cellular stimuli, and TMI allows researchers to see how these key signaling molecules drive or suppress each other's activity in real-time within the same cell [1].
- **Visualizing Multiplexed Signaling Data:** The diagram below illustrates how TMI data can reveal the relationships between different kinase activities in individual cells.



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Diagram 2: TMI can decipher how a stimulus affects PKA's interaction with other kinases like ERK, JNK, and P38.

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References

1. Temporally multiplexed imaging of dynamic signaling ... [pmc.ncbi.nlm.nih.gov]

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